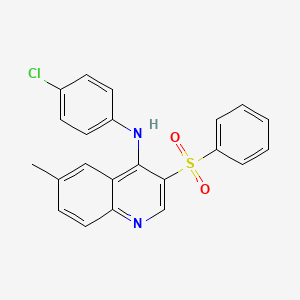

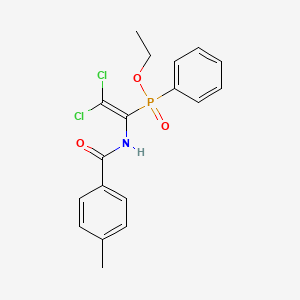

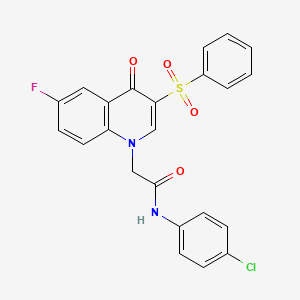

N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of quinoline derivatives often involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates . In the course of attempting to synthesize N4-propargylquinolin-3,4-diamine from its 3-nitro precursor, the reduction using stannous chloride dihydrate in ethanol gave a minor amount of the desired product, but a considerable fraction of the product mixture was found to consist of an unknown compound .Molecular Structure Analysis

Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge .Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . Furthermore, quinoline-8-amines, which act as valuable directing groups, ligands for coordination chemistry, as well as agents for various diseases, can be considered as structural isomers of methylquinoxalines .Physical and Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol . More specific physical and chemical properties of “this compound” are not available in the retrieved sources.Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds A green and efficient approach for the synthesis of novel isoxazole fused quinoline scaffolds through the cleavage of the isatin C–N bond followed by ring expansion has been established. This protocol highlights the importance of the quinoline structure in developing new compounds with potential applications in medicinal chemistry and material science (Poomathi et al., 2015).

Catalysis and Ligand Development The synthesis of quinazolinone atropisomeric phosphine ligands demonstrates the utility of quinoline derivatives in developing new ligands for catalysis. These compounds have potential applications in asymmetric synthesis and catalytic reactions, showcasing the versatility of quinoline derivatives in organic synthesis (Dai et al., 1998).

Potential Therapeutic Effects

Anticancer Properties N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis, demonstrating significant activity against cancer cells derived from human solid tumors. This discovery underscores the potential of quinoline derivatives as novel anticancer agents (Zhang et al., 2008).

Antimalarial Activity The synthesis of thieno[3,4-c]quinolin-4-yl-amines and their evaluation for antimalarial activity revealed compounds with potent in vitro activity against Plasmodium falciparum strains. These findings contribute to the search for new antimalarial agents, highlighting the role of quinoline derivatives in developing treatments for infectious diseases (Görlitzer et al., 2006).

Diuretic Activity New benzothiazole sulfonamides containing a quinoxaline ring system have been investigated for their in vivo diuretic activity. These studies showcase the potential of quinoline derivatives in creating new classes of diuretic agents, expanding the therapeutic applications of these compounds (Husain et al., 2016).

Antibacterial Agents The green synthesis of novel quinoxaline sulfonamides has been explored, with these compounds exhibiting antibacterial activity against Staphylococcus spp. and Escherichia coli. This research underscores the potential of quinoline derivatives in addressing the need for new antibacterial agents (Alavi et al., 2017).

Mécanisme D'action

The mechanism of action of quinoline derivatives is often associated with their bioassay and their interaction with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules are screened for their efficacy against the typical drugs in the market .

Orientations Futures

Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, anti-HIV, and antitubercular agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of “N-(4-chlorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” and its derivatives. Additionally, the development of more efficient and green synthesis methods for quinoline derivatives could also be a promising research direction .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYMESABMPEVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol](/img/structure/B2736570.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(dimethylamino)propyl)oxalamide](/img/structure/B2736573.png)

![N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2736585.png)